N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Acetamide backbone: The nitrogen of the acetamide group is substituted with a 4-chlorophenylmethyl moiety, which may enhance lipophilicity and influence target binding.
- Dihydropyridinone core: A 2-oxo-1,2-dihydropyridine ring provides a planar, conjugated system that can participate in π-π interactions.
- 1,2,4-Oxadiazole substituent: The 5-position of the dihydropyridinone is linked to a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-3-2-4-17(11-15)22-26-23(31-27-22)18-7-10-21(30)28(13-18)14-20(29)25-12-16-5-8-19(24)9-6-16/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBLTKYPVVDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with specific proteins or receptors in the body
Mode of Action
It is suggested that similar compounds may interfere with certain biochemical processes, such as photosynthesis. The compound’s interaction with its targets could lead to changes in cellular functions, but more detailed studies are required to confirm this.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have diverse biological and clinical applications
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular functions. More research is needed to elucidate the specific molecular and cellular effects of this compound.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A 1,2,4-oxadiazole moiety
- A dihydropyridine unit
This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. The mechanisms proposed include:
- Inhibition of Cell Proliferation : The compound has shown cytotoxic effects on various cancer cell lines such as HCT-116 (colorectal), HeLa (cervical), and MCF-7 (breast) with IC50 values often below 100 μM .
- Induction of Apoptosis : Studies have demonstrated that treatment with related oxadiazole derivatives can lead to increased apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage and detachment from surfaces .
Antimicrobial Activity
The oxadiazole and dihydropyridine components are also associated with antimicrobial effects. Compounds similar to this compound have been reported to possess activity against various bacterial strains .
Cytotoxicity Studies
A study involving several derivatives of oxadiazole highlighted the compound's effectiveness against human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 37 | HCT-116 | 36 | Apoptosis induction |
| 46 | HeLa | 34 | Apoptosis induction |
| Other | MCF-7 | <100 | Cell cycle arrest |
These results indicate that modifications in the molecular structure can significantly influence anticancer potency .
Apoptotic Activity
The apoptotic activity was assessed using flow cytometry to evaluate phosphatidylserine translocation and caspase activation. The most active compounds induced significant apoptotic-like changes in treated cells .
Comparison with Similar Compounds
Compound A : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide ()
- Key differences :
- The oxadiazole ring is substituted with a 4-chlorophenyl group (vs. 3-methylphenyl in the target compound).
- The acetamide nitrogen is linked to a 4-isopropylphenyl group (vs. 4-chlorophenylmethyl).
- The bulky isopropyl group increases steric hindrance, which could reduce membrane permeability compared to the target’s chlorophenylmethyl group .
Compound B : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
- Key differences: Replaces the dihydropyridinone core with a pyrazole ring containing a methylsulfanyl group. The oxadiazole is substituted with a 4-methoxyphenyl group.
- Implications: The methoxy group improves solubility due to its polar nature but may reduce hydrophobic interactions in target binding.
Heterocyclic Core Modifications
Compound C : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()
- Key differences :
- Features a 1,3,4-oxadiazole-2-thione core instead of 1,2,4-oxadiazole.
- Includes a pyrimidinylthio group and a nitro substituent.
- Implications :
Linker and Functional Group Variations
Compound D : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key differences :
- Replaces the oxadiazole with a 1,2,4-triazole ring containing a sulfanyl linker.
- Substituted with methoxy and ethyl groups.
- Implications: The triazole’s nitrogen-rich structure may improve metal coordination capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
